2-(Azetidin-3-yloxy)benzonitrile
Description
2-(Azetidin-3-yloxy)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked via an ether oxygen to an azetidine ring. Its hydrochloride salt (CAS: 1956381-53-5) has a molecular weight of 210.66 g/mol (C₉H₁₀ClN₃O) and a purity of ≥95% . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting viral or enzymatic pathways .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)benzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9,12H,6-7H2 |
InChI Key |
STGGIVCDUXMOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)benzonitrile typically involves the reaction of 3-azetidinol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-azetidinol attacks the fluorine atom of 2-fluorobenzonitrile, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yloxy)benzonitrile are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-3-yloxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-(Azetidin-3-yloxy)benzonitrile
- Structural Difference : The nitrile group is positioned at the meta position (C3) of the benzene ring instead of the ortho position (C2).
- Implications : Positional isomerism can alter electronic distribution and steric interactions, affecting binding affinity to biological targets. For example, the meta-substituted analog may exhibit reduced dipole moments or altered solubility profiles compared to the ortho isomer .
Heterocyclic Variants
a) 2-((1-Cyclopentylpyrrolidin-3-yl)oxy)benzonitrile (Compound 33)
- Structural Difference : Replaces the azetidine ring with a 1-cyclopentylpyrrolidine moiety.
- Synthesis: Involves ammonolysis of intermediates followed by cyclization, differing from the azetidine derivative’s synthetic route .
- Activity: Pyrrolidine derivatives often exhibit enhanced solubility due to the larger ring size but may suffer from lower metabolic stability.
b) 2-(Pyridin-3-ylmethoxy)benzonitrile
- Structural Difference : Substitutes the azetidine with a pyridinylmethoxy group.
- However, increased hydrophilicity may reduce membrane permeability .
Key Findings and Implications
- Azetidine vs. Larger Rings : The compact azetidine ring in 2-(Azetidin-3-yloxy)benzonitrile may improve metabolic stability over pyrrolidine analogs but could reduce solubility due to lower polarity .
- Substituent Position : Ortho-substituted nitriles (e.g., target compound) may exhibit stronger dipole interactions compared to meta isomers, influencing target binding .
- Safety Profile : All benzonitrile derivatives require careful handling due to nitrile-related toxicity risks, including hazardous decomposition products .
Biological Activity
2-(Azetidin-3-yloxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Azetidin-3-yloxy)benzonitrile is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol. The compound features an azetidine ring linked to a benzonitrile moiety, contributing to its structural complexity and potential pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to 2-(Azetidin-3-yloxy)benzonitrile may exhibit anticancer activity . For example, azetidine derivatives have been shown to interact with cellular pathways involved in cancer progression. The azetidine component is linked to enhanced interactions with biological targets, potentially influencing receptor binding or enzyme inhibition.
A study highlighted the effectiveness of azetidin-2-ones as tubulin-targeting agents, demonstrating antiproliferative effects in breast cancer cell lines . This suggests that 2-(Azetidin-3-yloxy)benzonitrile could also have similar applications in cancer therapy.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties . Preliminary data suggest that it may possess activity against various bacterial strains, which is a critical area of research given the rise of antibiotic-resistant bacteria.
The mechanism by which 2-(Azetidin-3-yloxy)benzonitrile exerts its biological effects involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors that modulate cell signaling pathways, influencing cellular responses.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-(Azetidin-3-yloxy)benzonitrile, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Azetidin-3-yloxy)benzonitrile | Similar structure, different position | Potentially similar anticancer effects |
| 2-(Pyrrolidin-3-yloxy)benzonitrile | Pyrrolidine ring instead of azetidine | Different chemical properties |
This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine derivatives:
- Antitumor Activity : A study demonstrated that azetidin-2-one derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential as antitumor agents .
- Antimicrobial Studies : Research has shown that certain azetidine compounds possess antimicrobial properties, making them candidates for further development as antibiotics.
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